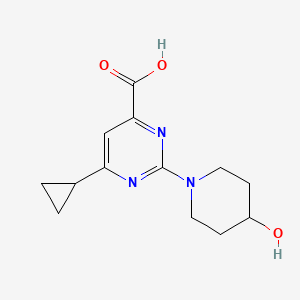
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine rings are important nitrogen-containing heterocyclic compounds with a variety of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Métodos De Preparación
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of these synthetic routes to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in modulating biological pathways and interactions.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit colony formation and cell migration in certain cancer cell lines, induce apoptosis in a dose-dependent manner, and cause cell cycle arrest in the S phase . These effects are mediated through its interaction with cellular proteins and enzymes involved in these processes.
Comparación Con Compuestos Similares
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives, such as:
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: This compound has similar structural features but differs in its specific substituents and biological activities.
Piperidine derivatives: These compounds share the piperidine moiety and have been widely studied for their pharmacological applications
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
6-cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17N3O3/c17-9-3-5-16(6-4-9)13-14-10(8-1-2-8)7-11(15-13)12(18)19/h7-9,17H,1-6H2,(H,18,19) |
Clave InChI |
DXKXHVLLEHTBGL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NC(=N2)N3CCC(CC3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


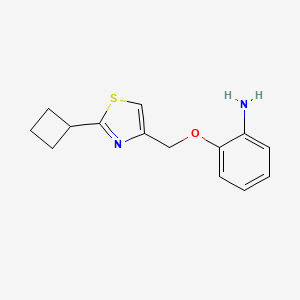

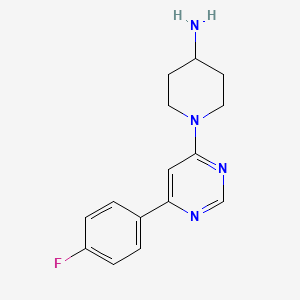

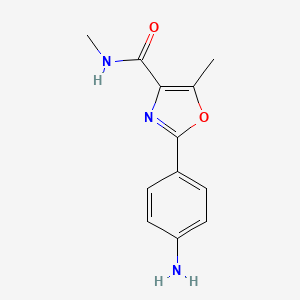


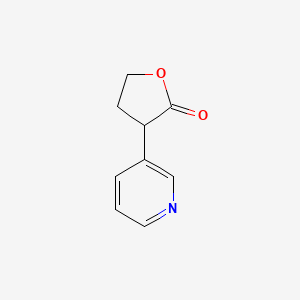

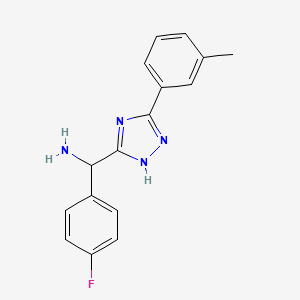

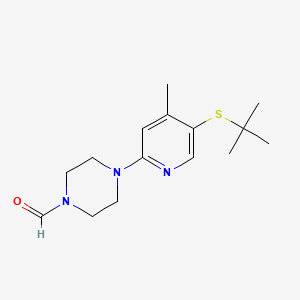

![5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11802592.png)
